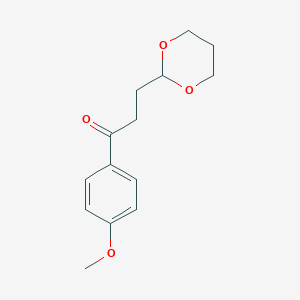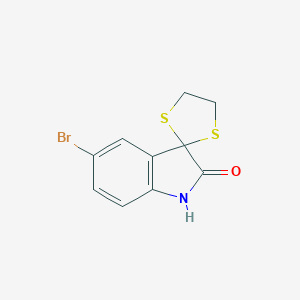
3-(1,3-Dioxan-2-YL)-4'-methoxypropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves complex reactions that provide insights into the methodologies applicable to 3-(1,3-Dioxan-2-YL)-4'-methoxypropiophenone. For instance, a unique multiple arylation of 2-hydroxy-2-methylpropiophenone with aryl bromides in the presence of a palladium catalyst leads to 1,1,2,2-tetraarylethanes and derivatives, showcasing a method that could be relevant to its synthesis (Wakui et al., 2004).
Molecular Structure Analysis
Molecular structure analysis involves quantum chemical calculations and molecular docking to understand the molecule's configuration and interactions. A study provides detailed insights into the molecular structure and spectroscopic data of a related compound using DFT and LanL2DZ basis set calculations, which could be analogous to understanding the structure of 3-(1,3-Dioxan-2-YL)-4'-methoxypropiophenone (Viji et al., 2020).
Chemical Reactions and Properties
The reactivity of 3-(1,3-Dioxan-2-YL)-4'-methoxypropiophenone can be inferred from studies on similar compounds. For example, the reaction of Lawesson's Reagent with aromatic dihydroxy compounds to produce 1,3,2-dioxaphospholane-2-sulfide derivatives highlights the potential chemical reactions and properties of related molecules (Shabana et al., 1994).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystal structure are crucial for understanding a compound's behavior in various conditions. The conformational analysis and crystal structure determination of related compounds, like 2-arylseleno-1,3-dithianes, provide valuable information on the physical characteristics that could be applied to 3-(1,3-Dioxan-2-YL)-4'-methoxypropiophenone (Pinto et al., 1986).
Chemical Properties Analysis
The chemical properties of 3-(1,3-Dioxan-2-YL)-4'-methoxypropiophenone, such as reactivity, stability, and interaction with other chemicals, can be deduced from studies on similar molecules. Research on the synthesis, characterization, and self-assembled film of poly(3-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propane-1-thiol) demonstrates the intricate chemical properties and potential applications of these types of compounds (Su et al., 2010).
Wissenschaftliche Forschungsanwendungen
Phytochemistry Applications
Phytochemical investigation of the stem wood of Sorbus lanata led to the isolation of new phenolic compounds, with studies highlighting their antioxidant activities through DPPH radical scavenging reactions. These findings demonstrate the potential of such compounds in natural product chemistry and their antioxidant properties (Uddin et al., 2013).
Thermodynamic Studies
Research on methoxyphenols, structural fragments of different antioxidants, explored their ability to form strong intermolecular and intramolecular hydrogen bonds, impacting their physical properties and interactions in condensed matter. Such studies are crucial for understanding the thermodynamics and molecular interactions of these compounds (Varfolomeev et al., 2010).
Synthetic Methodologies
A novel method for synthesizing functionalized 4H-1,2-benzoxazine derivatives was developed, showcasing the versatility of these compounds as intermediates for oxygen-functionalized aromatic compounds. This research highlights innovative synthetic pathways for constructing complex molecular structures (Nakamura et al., 2003).
Electrochemistry and Materials Science
Studies on the electrochromic enhancement of poly(3,4-ethylenedioxythiophene) films functionalized with hydroxymethyl and ethylene oxide groups revealed significant improvements in electrochromic properties. This research is indicative of the potential applications of these compounds in smart materials and devices (Zhang et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-16-12-5-3-11(4-6-12)13(15)7-8-14-17-9-2-10-18-14/h3-6,14H,2,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEMILWOCUWVGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC2OCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560179 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxan-2-yl)-1-(4-methoxyphenyl)propan-1-one | |
CAS RN |
121789-38-6 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid](/img/structure/B38022.png)


![2-[[(2S)-1-[[2-amino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B38028.png)



![Furo[3,2-b]pyridine-3-carbonitrile](/img/structure/B38040.png)
